Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine carboxylates. Its molecular formula is , and it has a molecular weight of approximately 265.36 g/mol. This compound is significant in medicinal chemistry and is often utilized in research due to its potential therapeutic applications.
The compound is classified under organic compounds, specifically as a piperidine derivative. It is often sourced from chemical suppliers that specialize in research chemicals, such as BenchChem and PubChem, which provide detailed data on its structure, properties, and synthesis routes.
The synthesis of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate typically involves several key steps:
The synthesis may utilize reagents such as:
The molecular structure of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can be represented as follows:
The structural formula indicates that the compound features a piperidine ring with a hydroxyl group and a carboxylate moiety, along with a benzyl substituent.
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can participate in various chemical reactions:
Reactions involving this compound are typically carried out under controlled conditions to ensure selectivity and yield. Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the outcomes.
The mechanism of action for cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate may involve interactions with biological targets such as receptors or enzymes. For instance, similar compounds have been studied for their potential as P2Y12 receptor antagonists, which play a crucial role in platelet aggregation and cardiovascular health.
Research indicates that this compound may exhibit pharmacological effects by modulating receptor activity or enzyme function, contributing to its therapeutic potential in treating diseases related to cardiovascular health.
Relevant data such as boiling point, melting point, and specific heat capacity may vary based on purity and specific synthesis methods employed.
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
The construction of the cis-3,4-disubstituted piperidine scaffold requires precise stereochemical control, particularly when introducing the benzyl group at C3 and the hydroxyl moiety at C4. Key synthetic routes leverage chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reductions. The cis relative configuration is thermodynamically favored in 3,4-disubstituted piperidines due to reduced 1,3-diaxial interactions compared to the trans isomer.
One effective strategy utilizes trans-4-hydroxy-L-proline derivatives as starting materials. Through esterification (e.g., with O-tert-butyl N,N′-diisopropylisourea) followed by TEMPO oxidation, the corresponding ketoproline intermediate is generated. Subsequent Grignard addition (e.g., benzylmagnesium bromide) to the C4 carbonyl enables installation of the C3-benzyl group. Critical to cis-selectivity, this 1,4-addition proceeds with high diastereofacial control, yielding the cis-alcohol after stereoselective reduction (e.g., NaBH₄ with CeCl₃). This approach achieves diastereomeric ratios exceeding 95:5 (cis:trans) [5].
Table 1: Stereoselective Routes to the cis-3-Benzyl-4-Hydroxypiperidine Core
Starting Material | Key Steps | Stereochemical Outcome | Reference |
---|---|---|---|
trans-4-Hydroxy-L-proline | Esterification → TEMPO oxidation → Grignard addition → Reduction | >95% cis diastereoselectivity | [5] |
4-Oxopiperidine-1-carboxylate | Biocatalytic reduction (HeCR/DbCR) | >99% ee, ~50:50 cis:trans ratio | |
N-Boc-4-piperidone | Asymmetric reduction with (S)-Me-CBS/borane | >99% ee for trans isomer (low yield) |
Orthogonal protection is paramount for sequential functionalization of the piperidine nitrogen (N1), C3-amino, and C4-hydroxyl groups. The tert-butyloxycarbonyl (Boc) group on N1 offers optimal stability during transformations at C3/C4 and is readily cleaved with strong acids (e.g., TFA). Its steric bulk minimizes epimerization risks at adjacent chiral centers during reactions [3] [6].
For temporary hydroxyl protection during C3 functionalization:
Carbamate-protected diamino precursors (e.g., Fmoc-Lys(ivDde)-OH analogues) highlight the importance of orthogonal deprotection. While ivDde (cleaved by 2% hydrazine/DMF) shields the C3-amine, the N1-Boc remains intact. After C4-hydroxylation and benzylation, selective ivDde removal enables C3 modification without N1 deprotection . Mtt and Mmt groups offer alternatives for acid-labile amine deprotection under milder conditions (1% TFA/DCM for Mtt; AcOH/TFE/DCM for Mmt) than Boc .
Table 2: Orthogonal Protecting Groups for Piperidine Functionalization
Protecting Group | Attachment Site | Installation Reagent | Cleavage Conditions | Orthogonality | |
---|---|---|---|---|---|
Boc | N1 (Piperidine N) | Boc₂O, base | TFA, HCl (neat or in DCM) | Stable to bases, nucleophiles, hydrazine | |
ivDde | C3-Amine | ivDde-OSu | 2% Hydrazine/DMF | Stable to piperidine, TFA | |
TBS (TBDMS) | C4-OH | TBSCl, imidazole | AcOH/THF/H₂O, TBAF | Stable to mild acids/bases; orthogonal to Boc | |
Mtt | C3-Amine | Mtt-Cl, base | 1% TFA/DCM (+ scavengers) | Orthogonal to Boc, Fmoc, ivDde | |
Alloc | N1 or C3-Amine | Alloc-Cl, base | Pd(PPh₃)₄, PhSiH₃, CHCl₃-AcOH-NMM | Orthogonal to acid/base-labile groups | [3] [6] |
Installing the benzyl group at C3 with enantiocontrol presents significant challenges. Traditional chemical methods often suffer from low yields or moderate enantioselectivity:
Biocatalysis offers a superior solution. Carbonyl reductases like HeCR and DbCR catalyze the asymmetric reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate (1a) under mild conditions (aqueous buffer, 30°C, NAD(P)H cofactor recycled via glucose dehydrogenase). Both enzymes achieve >99% conversion and >99% enantiomeric excess (ee) for specific stereoisomers within 24 hours at 10 mM substrate concentration. Crucially:
Dynamic Kinetic Asymmetric Reduction (DKAR) is pivotal for converting racemic 3-substituted-4-oxo-piperidines into single cis- or trans-diastereomers with high enantiopurity. Successful DKAR requires:
Enzymes like HeCR and DbCR fulfill these criteria. Molecular docking reveals that key residues (S137, Y150 in HeCR) polarize the carbonyl and facilitate hydride transfer from NAD(P)H. Although these enzymes lack strong substrate enantiopreference ((R)- vs (S)-1a bind similarly), their exquisite stereoselectivity for the re or si face of the carbonyl ensures that reduction of the dynamically racemizing substrate pool yields predominantly one diastereomer with >99% ee. The near 1:1 cis:trans ratio observed (Table 1) stems from comparable catalytic efficiency for both substrate enantiomers, not lack of control. Engineering substrate binding sites (e.g., at I91, A135, L178) could potentially bias enantiomer selectivity, further enhancing DKAR efficiency for specific isomers like the cis-3-benzyl target .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: